Ustiloxin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

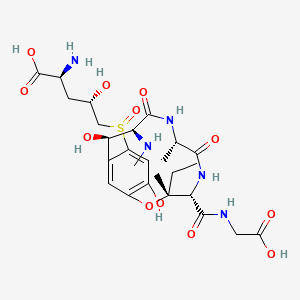

The compound Ustiloxin B is a complex organic molecule with a variety of functional groups, including amino, hydroxyl, carboxyl, and sulfinyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the selective formation of desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxyl and sulfinyl groups can be reduced to alcohols or thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxyl group would produce primary alcohols.

Aplicaciones Científicas De Investigación

Biosynthesis and Chemical Structure

Ustiloxin B is characterized by its cyclic structure comprising the amino acid sequence Tyr-Ala-Ile-Gly, with a modification involving the non-proteinogenic amino acid norvaline. Recent studies have elucidated the biosynthetic pathways of this compound, confirming that it is synthesized via a ribosomal peptide synthesis pathway rather than the previously assumed non-ribosomal peptide synthetase pathway. The gene cluster responsible for its biosynthesis has been identified in both Ustilaginoidea virens and Aspergillus flavus, indicating a complex evolutionary background for this compound .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various applications:

- Antitumor Activity : this compound has shown significant cytotoxic effects against several human cancer cell lines, including gastric (BGC-823), colon (HCT-116), lung (NCI-H1650), and liver (HepG2) cancers. The compound's IC50 values indicate potent activity, with the lowest being 1.03 µM against BGC-823 cells .

- Antimitotic Properties : The compound inhibits tubulin polymerization, disrupting microtubule assembly in eukaryotic cells, which is a critical mechanism in cancer treatment strategies .

- Phytotoxic Effects : Due to its origins from a plant pathogen, this compound also exhibits phytotoxicity, impacting plant growth and development, which can be leveraged in agricultural settings to manage crop diseases caused by fungi .

Analytical Methods for Detection

The detection and quantification of this compound have been facilitated by advanced analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : This method has been employed to analyze the presence and concentration of this compound in rice false smut balls, providing insights into its distribution and abundance in agricultural contexts .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS has proven effective in characterizing the compound's structure and confirming its biosynthetic origins .

Case Studies

Several case studies highlight the significance of this compound:

- Study on Distribution : A comprehensive study analyzed the distribution of Ustiloxins A and B within rice false smut balls across different developmental stages. Results indicated that these compounds are predominantly found in specific tissues, providing essential data for understanding their ecological roles .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of this compound on various cancer cell lines demonstrated its potential as an antitumor agent. The study provided detailed IC50 values for multiple cell types, underscoring its therapeutic promise .

Potential Clinical Applications

Given its biological properties, this compound holds promise for several clinical applications:

- Cancer Therapy : The antitumor activity suggests potential use as a chemotherapeutic agent or as part of combination therapies to enhance efficacy against resistant cancer types.

- Agricultural Fungicide : Its phytotoxic properties could be harnessed to develop bio-based fungicides that target specific fungal pathogens without harming beneficial flora.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Conclusion

The compound Ustiloxin B is a fascinating molecule with significant potential in chemistry, biology, medicine, and industry. Its complex structure and diverse reactivity make it a valuable subject of study and application.

Propiedades

Fórmula molecular |

C26H39N5O12S |

|---|---|

Peso molecular |

645.7 g/mol |

Nombre IUPAC |

(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |

InChI |

InChI=1S/C26H39N5O12S/c1-5-26(3)21(24(39)29-9-18(34)35)31-22(37)11(2)30-23(38)19(28-4)20(36)13-7-16(43-26)15(33)8-17(13)44(42)10-12(32)6-14(27)25(40)41/h7-8,11-12,14,19-21,28,32-33,36H,5-6,9-10,27H2,1-4H3,(H,29,39)(H,30,38)(H,31,37)(H,34,35)(H,40,41)/t11-,12-,14-,19-,20+,21+,26+,44?/m0/s1 |

Clave InChI |

BISPUFPESHDUKH-CEALTDAMSA-N |

SMILES isomérico |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

SMILES canónico |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Sinónimos |

ustiloxin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.